2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid
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Overview
Description
2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid is a chemical compound with the molecular formula C12H14BrClO3S It is known for its unique structure, which includes a bromine and chlorine-substituted phenyl ring attached to a pentanoic acid backbone via a sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-chlorobenzyl chloride and pentanoic acid.
Formation of Sulfoxide: The 3-bromo-5-chlorobenzyl chloride is reacted with a sulfoxide reagent under controlled conditions to form the sulfinyl intermediate.
Coupling Reaction: The sulfinyl intermediate is then coupled with pentanoic acid in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification Steps: Employing purification techniques such as recrystallization or chromatography to obtain a high-purity product.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Bromo-5-chlorophenyl)methylsulfonyl]pentanoic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-[(3-Bromo-5-chlorophenyl)methylthio]pentanoic acid: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid is unique due to its specific combination of bromine and chlorine substitutions on the phenyl ring and the presence of a sulfinyl group, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-[(3-bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClO3S/c1-2-3-11(12(15)16)18(17)7-8-4-9(13)6-10(14)5-8/h4-6,11H,2-3,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMPKEISWLMGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)S(=O)CC1=CC(=CC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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